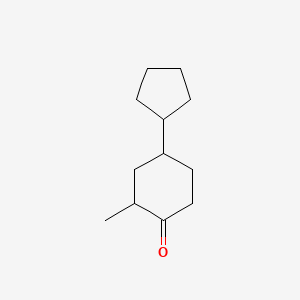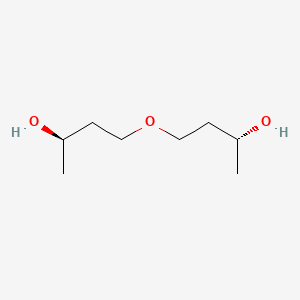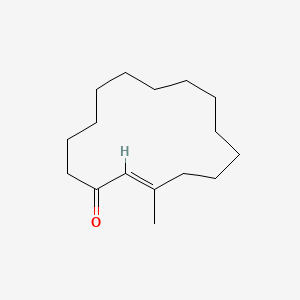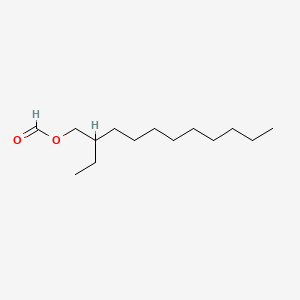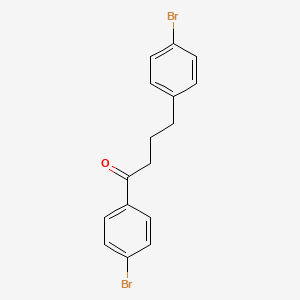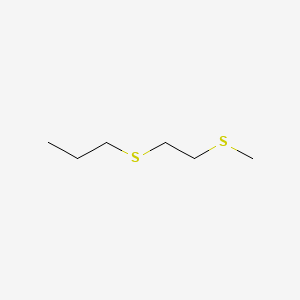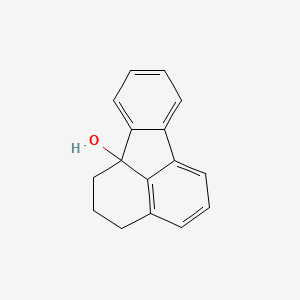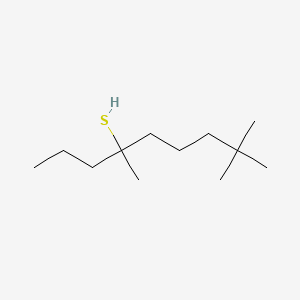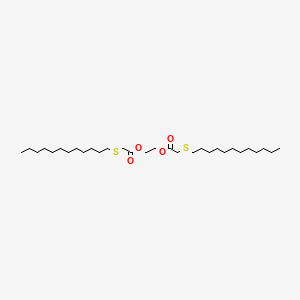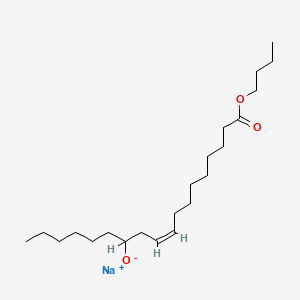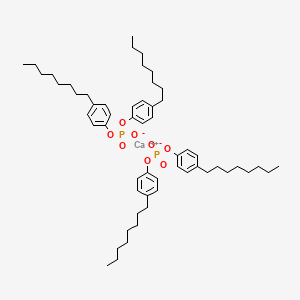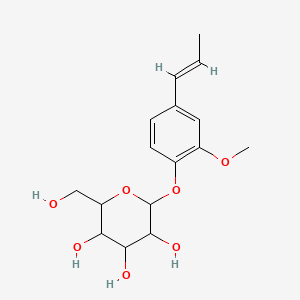
Isoconiferin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isoconiferin, also known as (E)-Isoconiferin or Citrusin D, is a naturally occurring phenylpropanoid glycoside. It is derived from coniferyl alcohol and is commonly found in various plant species. This compound is known for its diverse biological activities and has been the subject of extensive scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Isoconiferin can be synthesized through several methods. One common approach involves the glycosylation of coniferyl alcohol. The aglycone, coniferyl alcohol, is first acetylated and then subjected to glycosylation using acetylated glycosyl bromides. Various catalysts, such as DDQ–iodine or ZnO–ZnCl2, can be used to promote the glycosylation reaction . Another method involves the Mizoroki–Heck reaction of 4-hydroxy-3-methoxyphenylboronic acid and peracetylated allyl β-D-glucoside, yielding this compound in a 52% yield .
Industrial Production Methods
Industrial production of this compound typically involves the enzymatic polymerization of coniferyl alcohol derivatives. For instance, horseradish peroxidase (HRP) can catalyze the dehydrogenative polymerization of this compound, resulting in a water-soluble dehydrogenation polymer .
Analyse Des Réactions Chimiques
Types of Reactions
Isoconiferin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide in the presence of catalysts like HRP.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Substitution reactions often involve nucleophilic reagents that target the glycosidic bond.
Major Products
The major products formed from these reactions include various derivatives of this compound, such as dehydrogenation polymers and glycosylated analogues .
Applications De Recherche Scientifique
Isoconiferin has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of lignin-like polymers and other phenylpropanoid derivatives.
Biology: this compound exhibits significant antibacterial activity, particularly against E. coli and S.
Medicine: It has been shown to have hypotensive effects and potential antioxidant properties.
Mécanisme D'action
The mechanism of action of Isoconiferin involves its interaction with various molecular targets and pathways. It primarily exerts its effects through the modulation of oxidative stress and inhibition of bacterial growth. The phenolic structure of this compound allows it to scavenge free radicals, thereby reducing oxidative damage . Additionally, its glycosidic moiety enhances its solubility and bioavailability, facilitating its interaction with biological targets .
Comparaison Avec Des Composés Similaires
Isoconiferin is structurally similar to other phenylpropanoid glycosides such as vanillyl β-D-glucopyranoside and salidroside . it is unique in its specific glycosylation pattern and biological activities. Unlike vanillyl β-D-glucopyranoside, which is primarily known for its antibacterial properties, this compound also exhibits significant hypotensive effects . Similarly, while salidroside is renowned for its antioxidant and neuroprotective properties, this compound’s unique glycosylation enhances its solubility and bioavailability, making it more effective in certain applications .
Similar Compounds
- Vanillyl β-D-glucopyranoside
- Salidroside
- Coniferin
- Syringin
This compound stands out due to its unique combination of biological activities and its potential for diverse applications in scientific research and industry.
Propriétés
Numéro CAS |
65995-51-9 |
|---|---|
Formule moléculaire |
C16H22O7 |
Poids moléculaire |
326.34 g/mol |
Nom IUPAC |
2-(hydroxymethyl)-6-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C16H22O7/c1-3-4-9-5-6-10(11(7-9)21-2)22-16-15(20)14(19)13(18)12(8-17)23-16/h3-7,12-20H,8H2,1-2H3/b4-3+ |
Clé InChI |
KEOQVSSHVYLFJO-ONEGZZNKSA-N |
SMILES isomérique |
C/C=C/C1=CC(=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O)OC |
SMILES canonique |
CC=CC1=CC(=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


